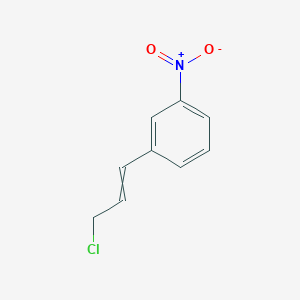

1-(3-Chloro-propenyl)-3-nitro-benzene

Description

Structure

3D Structure

Properties

CAS No. |

2016-83-3 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

1-(3-chloroprop-1-enyl)-3-nitrobenzene |

InChI |

InChI=1S/C9H8ClNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6H2 |

InChI Key |

VYHWMGGPQOROGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCCl |

Origin of Product |

United States |

Contextualization of Nitro Aromatic Compounds and Halo Alkenes in Synthetic Chemistry

The foundation for understanding the significance of 1-(3-Chloro-propenyl)-3-nitro-benzene lies in the well-established roles of its constituent functional groups: nitro-aromatic compounds and halo-alkenes.

Nitro-Aromatic Compounds: These are organic molecules containing one or more nitro groups (-NO₂) attached to an aromatic ring. researchgate.net The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity of the aromatic ring, making these compounds resistant to oxidative degradation but also activating them for certain types of reactions. researchgate.netnih.gov They are pivotal intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov A crucial transformation of nitro-aromatics is their reduction to arylamines, which are themselves fundamental precursors for many pharmaceuticals and agrochemicals. frontiersin.orgfrontiersin.org Furthermore, the nitro group can act as a directing group in electrophilic aromatic substitution and can be a leaving group in some nucleophilic aromatic substitution reactions. mdpi.com

Halo-Alkenes: Also known as vinyl halides, these compounds feature a halogen atom directly attached to a carbon-carbon double bond. This structural motif imparts unique reactivity. The halogen atom can be substituted or can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The double bond itself can also undergo addition reactions, further expanding the synthetic utility of halo-alkenes.

The combination of these two functionalities in a single molecule, as seen in this compound, creates a platform for diverse and controlled chemical transformations.

Significance of 1 3 Chloro Propenyl 3 Nitro Benzene As a Versatile Synthetic Synthon

A synthetic synthon is a conceptual unit within a molecule that can be formed or made to react in a way that is synthetically useful. 1-(3-Chloro-propenyl)-3-nitro-benzene embodies the characteristics of a highly versatile synthon due to the distinct and complementary reactivity of its nitro and chloro-propenyl groups.

The chloro-propenyl group offers several avenues for molecular elaboration. The vinylic chloride is a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position. Such reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. Furthermore, the allylic position of the propenyl chain presents another site for potential functionalization.

The nitro group on the benzene (B151609) ring serves multiple synthetic purposes. Primarily, it can be readily reduced to an amino group (-NH₂). This transformation is a gateway to a vast array of further chemical modifications, including diazotization followed by substitution, acylation, and alkylation, leading to the synthesis of a diverse range of aromatic compounds. Additionally, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other substituents onto the benzene ring. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution under certain conditions.

The presence of both of these functional groups in a single molecule allows for a stepwise and controlled synthetic strategy. For instance, one functional group can be reacted selectively while the other remains intact, to be used in a subsequent transformation. This orthogonality is a highly desirable feature in a synthetic building block.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| SMILES | C1=CC(=CC(=C1)N+[O-])C=CCCl |

| InChI | InChI=1S/C9H8ClNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6H2 |

| ChemSpider ID | 3579908 chemspider.com |

| PubChem CID | 4377749 uni.lu |

Overview of Current Research Trajectories and Challenges in the Chemistry of 1 3 Chloro Propenyl 3 Nitro Benzene

Molecular Geometry and Conformational Analysis

Theoretical Predictions of Preferred Conformations (e.g., Torsional Angles, Planarity)

In the absence of empirical data, theoretical and computational chemistry methods would be the primary tools for predicting the most stable conformations of this compound. These calculations would focus on the key torsional angles that define the molecule's shape.

One critical dihedral angle is that between the plane of the benzene (B151609) ring and the plane of the C=C double bond of the propenyl group. For related propenylbenzene derivatives, two primary conformations are often considered: a planar conformation, where the vinyl group is coplanar with the aromatic ring, and a non-planar (gauche) conformation. nih.gov The planar arrangement would maximize π-orbital overlap between the benzene ring and the double bond, suggesting a degree of conjugation. However, steric hindrance between the ortho-hydrogens of the benzene ring and the substituents on the propenyl chain could destabilize this planarity.

Another significant rotational freedom exists around the C-C single bond within the propenyl side chain. This rotation would influence the relative positioning of the chlorine atom with respect to the rest of the molecule. The preferred conformation would seek to minimize steric strain and optimize any potential intramolecular interactions. It is plausible that the molecule favors a conformation where the bulky 3-nitrophenyl group and the chloro-methyl group are positioned to reduce steric clash.

Computational studies on similar substituted benzenes often reveal that the energy barriers to rotation are relatively low, suggesting that multiple conformations may exist in equilibrium at room temperature. nih.gov The presence of the electron-withdrawing nitro group could also influence the electronic distribution and, consequently, the conformational preferences of the molecule.

Table 1: Predicted Key Torsional Angles in this compound

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| C(ring)-C(ring)-C=C | Rotation of the propenyl group relative to the benzene ring | Near-planar to gauche, depending on steric hindrance |

| C=C-C-Cl | Rotation around the C-C single bond of the propenyl chain | Staggered conformations to minimize steric interactions |

Note: This table is based on theoretical predictions for analogous structures in the absence of specific experimental data for this compound.

Spectroscopic and Diffraction-Based Structural Confirmation Methodologies

Experimentally, the three-dimensional structure of this compound could be unequivocally determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles in the solid state. researchgate.net

In the absence of crystallographic data, spectroscopic methods would be invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy would confirm the connectivity of the atoms. The coupling constants (J-values) between the vinyl protons of the propenyl group would be particularly informative for determining the geometry (E/Z isomerism) of the double bond. For the analogous compound 1-chloro-3-nitrobenzene (B92001), characteristic aromatic proton signals are observed. chemicalbook.com Similarly, the parent compound (3-chloro-1-propenyl)-benzene shows distinct signals for the vinyl and methylene (B1212753) protons. nih.gov In this compound, the chemical shifts of the aromatic protons would be influenced by the electronic effects of both the nitro and the chloropropenyl substituents.

Infrared (IR) Spectroscopy : IR spectroscopy would identify the characteristic functional groups present in the molecule. Expected absorption bands would include those for C-H stretching and bending in the aromatic ring and the alkene, C=C stretching of the double bond, C-N stretching and N-O stretching of the nitro group, and C-Cl stretching. The IR spectrum of 1-chloro-3-nitrobenzene shows characteristic peaks for the nitro group and the substituted benzene ring. chemicalbook.com

Mass Spectrometry : This technique would confirm the molecular weight of the compound. uni.lu

Isomerism in this compound

The presence of a substituted double bond in the propenyl moiety introduces the possibility of geometrical isomerism.

Geometrical Isomerism (E/Z) of the Propenyl Moiety and Its Characterization

The restricted rotation around the carbon-carbon double bond in the propenyl chain gives rise to two possible geometrical isomers: the E (entgegen) and Z (zusammen) isomers. studymind.co.ukcreative-chemistry.org.uk These isomers are diastereomers and have distinct physical and chemical properties.

The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. docbrown.infoyoutube.com

For the carbon attached to the benzene ring, the 3-nitrophenyl group has a higher priority than the hydrogen atom.

For the other carbon of the double bond, the -CH2Cl group has a higher priority than the hydrogen atom.

Therefore:

Z-isomer : The 3-nitrophenyl group and the -CH2Cl group are on the same side of the double bond.

E-isomer : The 3-nitrophenyl group and the -CH2Cl group are on opposite sides of the double bond.

The primary method for characterizing these isomers would be 1H NMR spectroscopy. The magnitude of the vicinal coupling constant (3JHH) between the two protons on the double bond is diagnostic of the geometry. Generally, for vinyl protons, the coupling constant for the trans (E) configuration is larger (typically 12-18 Hz) than for the cis (Z) configuration (typically 6-12 Hz).

Stereochemical Influence on Reactivity and Spectroscopic Signatures

The different spatial arrangement of atoms in the E and Z isomers would lead to distinct spectroscopic signatures and potentially different reactivity.

Spectroscopic Signatures : As mentioned, the most significant difference would be in the 1H NMR spectra, specifically the coupling constants of the vinylic protons. The chemical shifts of the protons and carbons in the vicinity of the double bond would also likely differ between the two isomers due to variations in their magnetic environments. In the IR spectra, subtle differences in the C=C stretching frequency and the out-of-plane C-H bending vibrations might be observable.

Table 2: Summary of Expected Properties of E/Z Isomers of this compound

| Property | E-isomer | Z-isomer |

| Relative Position of High-Priority Groups | Opposite sides | Same side |

| Predicted 1H NMR Vinylic Coupling Constant (3JHH) | Larger (e.g., 12-18 Hz) | Smaller (e.g., 6-12 Hz) |

| Steric Hindrance around Double Bond | Potentially less hindered | Potentially more hindered |

| Dipole Moment | Expected to differ from the Z-isomer | Expected to differ from the E-isomer |

Note: The predicted values and properties are based on general principles of stereochemistry and spectroscopy.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be considered.

The most logical primary disconnection is at the carbon-carbon double bond of the propenyl side chain, suggesting an olefination reaction as a key bond-forming step. This leads to two main precursors: a 3-nitrophenyl component and a three-carbon chloro-substituted fragment. A plausible retrosynthetic pathway would involve a Wittig or Horner-Wadsworth-Emmons reaction, disconnecting the target molecule to 3-nitrobenzaldehyde (B41214) and a suitable chloro-substituted phosphorus ylide or phosphonate (B1237965).

Alternatively, a disconnection can be made at the bond between the aromatic ring and the propenyl side chain. This suggests a cross-coupling reaction, such as a Heck or Suzuki reaction, as the key synthetic step. This approach would require a halo-substituted nitrobenzene (B124822), like 1-bromo-3-nitrobenzene (B119269), and a 3-chloropropene derivative.

Further disconnections of the aromatic precursors lead back to simpler starting materials. For instance, 3-nitrobenzaldehyde can be derived from the nitration of benzaldehyde (B42025). wikipedia.orgchemicalbook.comprepchem.comoc-praktikum.de Similarly, 1-bromo-3-nitrobenzene can be prepared by the bromination of nitrobenzene. prepchem.comgoogle.comorgsyn.org

Classical Synthetic Routes to this compound

A plausible linear synthesis of this compound can commence from the nitration of benzaldehyde to form 3-nitrobenzaldehyde. wikipedia.orgoc-praktikum.deijpsonline.com The subsequent introduction of the chloro-propenyl side chain can be achieved through an olefination reaction.

One common method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. wikipedia.orglibretexts.orgorganic-chemistry.orgwikibooks.orgmasterorganicchemistry.com In this case, 3-nitrobenzaldehyde would be treated with a chloro-substituted Wittig reagent. The preparation of the Wittig reagent itself involves the reaction of triphenylphosphine (B44618) with a suitable 3-chloro-1-halopropane followed by deprotonation with a strong base. masterorganicchemistry.com

Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.comchem-station.comorganic-chemistry.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgchem-station.com

Table 1: Proposed Linear Synthesis via Olefination

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Benzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitrobenzaldehyde |

| 2 | 3-Nitrobenzaldehyde | (Chloromethyl)triphenylphosphonium salt, strong base (e.g., n-BuLi) | This compound |

| or |

A Heck reaction, for example, could couple a halo-nitrobenzene with a 3-chloropropene derivative. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov A suitable starting material would be 1-bromo-3-nitrobenzene, which can be synthesized by the bromination of nitrobenzene. prepchem.comorgsyn.orgsciencemadness.org This would then be reacted with a suitable alkene, such as allyl chloride, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

Table 2: Proposed Convergent Synthesis via Heck Reaction

| Fragment Synthesis | Starting Material | Reagents and Conditions | Intermediate |

|---|---|---|---|

| Aromatic Fragment | Nitrobenzene | Br₂, FeBr₃ or H₂SO₄/Ag₂SO₄ | 1-Bromo-3-nitrobenzene |

| Alkene Fragment | Commercially available | - | Allyl chloride |

| Coupling Step | Reactants | Reagents and Conditions | Product |

Modern and Sustainable Synthetic Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. As mentioned, the Heck reaction is a powerful tool for C-C bond formation and represents a modern approach to the synthesis of this compound. organic-chemistry.orgwikipedia.orgyoutube.comnih.govnih.govlibretexts.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for optimizing the yield and selectivity of the reaction.

Another modern catalytic approach could be a Suzuki-Miyaura cross-coupling. This would involve the reaction of a boronic acid or ester derivative of one fragment with a halide of the other. For instance, 3-nitrophenylboronic acid could be coupled with a 1-halo-3-chloropropene under palladium catalysis. The synthesis of such building blocks is a key aspect of this strategy. mdpi.comwhiterose.ac.uk

Achieving high levels of selectivity is a hallmark of modern synthetic chemistry.

Regioselectivity: In the synthesis of the aromatic precursor, the directing effects of the substituents on the benzene ring are paramount. The nitration of benzaldehyde predominantly yields the meta-isomer, 3-nitrobenzaldehyde, due to the meta-directing effect of the aldehyde group. wikipedia.org Similarly, the bromination of nitrobenzene also favors the meta-product. orgsyn.org

Stereoselectivity: The geometry of the double bond in the propenyl side chain can be controlled by the choice of olefination reaction. The Horner-Wadsworth-Emmons reaction generally provides high (E)-selectivity. wikipedia.orgorganic-chemistry.org In contrast, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the (Z)-isomer. wikipedia.orgorganic-chemistry.orgwikibooks.org Modifications to the Wittig reaction, such as the Schlosser modification, can be employed to enhance the formation of the (E)-alkene. wikibooks.org The Heck reaction typically results in the formation of the trans-alkene. organic-chemistry.orgyoutube.com

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity is crucial. For instance, in a cross-coupling reaction between a halo-nitrobenzene and a chloro-propene derivative, the catalyst must selectively activate the C-X bond on the aromatic ring over the C-Cl bond on the alkene.

Table 3: Comparison of Olefination Reactions for Stereocontrol

| Reaction | Typical Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|

| Wittig Reaction (unstabilized ylide) | (Z)-selective | Broad substrate scope | Stereoselectivity can be variable; phosphine (B1218219) oxide byproduct can complicate purification |

| Wittig Reaction (stabilized ylide) | (E)-selective | Milder reaction conditions | Ylide is less reactive |

| Horner-Wadsworth-Emmons Reaction | Highly (E)-selective | High (E)-selectivity; water-soluble phosphate byproduct | Requires preparation of phosphonate reagent |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of compounds like this compound, solvent-free or solid-state reactions can be explored. For instance, a condensation reaction to form the propenyl chain could potentially be carried out by grinding the reactants together, possibly with a solid catalyst, thereby eliminating the need for a solvent. This approach not only reduces solvent waste but can also sometimes lead to higher yields and shorter reaction times.

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages from a green chemistry perspective. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For a multi-step synthesis, a flow chemistry setup can integrate several reaction and purification steps, minimizing handling and potential exposure to hazardous materials. Furthermore, the small reactor volumes enhance safety, especially when dealing with potentially energetic nitro compounds. The improved efficiency and reduced waste make flow chemistry an attractive green alternative for the production of this compound.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. researchgate.netprismbiolab.com This process typically involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent.

A Design of Experiments (DoE) approach can be a statistically robust method for optimizing the synthesis. prismbiolab.com This involves identifying key variables and their ranges and then performing a set of experiments to model the reaction space and identify the optimal conditions.

For a hypothetical synthesis of this compound from 3-nitrobenzaldehyde and a suitable phosphorus ylide, the following parameters could be optimized:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. A range of solvents with varying polarities could be screened.

Base: The strength and amount of the base used to generate the ylide are critical.

Temperature: The reaction temperature can affect the rate and the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time can determine the optimal duration to achieve maximum conversion without significant product degradation.

Illustrative Data for Reaction Optimization:

The following interactive table illustrates a hypothetical optimization of the reaction yield by varying the solvent and temperature.

| Experiment | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 25 | 45 |

| 2 | Dichloromethane | 40 | 55 |

| 3 | Tetrahydrofuran | 25 | 60 |

| 4 | Tetrahydrofuran | 65 | 75 |

| 5 | Toluene | 80 | 70 |

| 6 | Toluene | 110 | 65 |

Isolation and Purification:

Effective isolation and purification are essential for obtaining a high-purity product. Following the reaction, a typical workup procedure might involve quenching the reaction, extracting the product into an organic solvent, and washing to remove impurities.

Further purification can be achieved through techniques such as:

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) would need to be optimized for the best separation.

The purity of the final product, this compound, would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reaction Mechanisms and Transformation Pathways of 1 3 Chloro Propenyl 3 Nitro Benzene

Reactivity of the Nitro Aromatic Moiety

The nitro group is a potent electron-withdrawing group, which profoundly influences the chemical behavior of the benzene (B151609) ring.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, capable of yielding various nitrogen-containing functional groups. The outcome of the reduction is highly dependent on the specific reagents and reaction conditions employed.

Reduction to Amine: The complete reduction of the nitro group to a primary amine, yielding 3-(3-chloroprop-1-en-1-yl)aniline, can be effectively achieved through several methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide in the presence of hydrogen gas is a common approach. Another widely used method involves the use of metals, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid.

Reduction to Hydroxylamine: A partial reduction to form N-(3-(3-chloroprop-1-en-1-yl)phenyl)hydroxylamine can be accomplished by using milder reducing agents or by carefully controlling the reaction parameters. For instance, zinc metal in an aqueous solution of ammonium (B1175870) chloride is a classic reagent for this transformation.

Reduction to Azoxy and Azo Compounds: Under basic or neutral conditions, the reduction of nitroarenes can lead to dimeric products. The reaction can be stopped at the azoxy stage, or proceed further to the azo compound, depending on the strength of the reducing agent.

Table 1: Predicted Conditions for the Reduction of the Nitro Group (Based on general reactions of nitroaromatic compounds)

| Desired Product | Typical Reagents and Conditions | Potential Product from 1-(3-Chloro-propenyl)-3-nitro-benzene |

|---|---|---|

| Amine | Fe/HCl or H₂, Pd/C | 3-(3-chloroprop-1-en-1-yl)aniline |

| Hydroxylamine | Zn/NH₄Cl, H₂O | N-(3-(3-chloroprop-1-en-1-yl)phenyl)hydroxylamine |

| Azoxy Compound | Mild reducing agents in basic conditions (e.g., NaBH₄ with catalyst) | Corresponding azoxybenzene (B3421426) derivative |

The nitro group is a strong activator for nucleophilic aromatic substitution (SNAr) reactions, especially when positioned ortho or para to a suitable leaving group. This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the case of this compound, the nitro group is meta to the chloro-propenyl substituent, and there are no leaving groups on the aromatic ring itself. Therefore, SNAr reactions on the benzene ring are not a likely pathway for this specific molecule.

The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. This deactivation arises from the electron-withdrawing nature of the nitro group, which destabilizes the arenium ion intermediate formed during the reaction. Consequently, more vigorous reaction conditions are generally required for electrophilic substitution on nitrobenzene (B124822) derivatives compared to benzene itself.

For this compound, the directing effects of both the nitro group (meta-directing) and the chloro-propenyl group (generally ortho-, para-directing) must be considered. Given the powerful deactivating and meta-directing nature of the nitro group, it is expected to be the dominant directing influence. Thus, electrophilic attack would be predicted to occur at the positions meta to the nitro group (positions 4 and 6) and ortho/para to the chloro-propenyl group. The position C5 is meta to both and thus least likely to react. The most probable sites for substitution would be C4 and C6.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Positions 4 and 6 |

| Halogenation | Br₂, FeBr₃ | Positions 4 and 6 |

| Sulfonation | SO₃, H₂SO₄ | Positions 4 and 6 |

Reactivity of the Chloro-Alkenyl Functional Group

The chloro-alkenyl side chain offers a different set of potential transformations.

Vinylic halides are known to be significantly less reactive than their alkyl halide counterparts in nucleophilic substitution reactions. This reduced reactivity is due to the sp² hybridization of the carbon atom, which results in a stronger carbon-chlorine bond, and steric hindrance that impedes the backside attack necessary for an SN2 mechanism. Consequently, reactions such as alkenyl amidation or esterification would likely require harsh conditions, such as high temperatures or the use of a strong base or catalyst.

The double bond of the propenyl group is susceptible to electrophilic addition reactions. An electrophile will add to the double bond to form a carbocation intermediate, which is subsequently attacked by a nucleophile. The regioselectivity of this addition is anticipated to follow Markovnikov's rule, where the hydrogen atom of an acid (HX) adds to the carbon of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate. The presence of the nitro-substituted ring may influence the stability of this intermediate.

Table 3: Predicted Products of Electrophilic Addition to the Carbon-Carbon Double Bond

| Reagent | Predicted Product |

|---|---|

| HCl | 1-(1,3-dichloropropyl)-3-nitrobenzene |

| HBr | 1-(1-bromo-3-chloropropyl)-3-nitrobenzene |

| H₂O/H⁺ | 1-chloro-3-(3-nitrophenyl)propan-2-ol |

Radical Reactions Involving the C-Cl Bond Cleavage and Alkene Addition

The presence of an allylic C-Cl bond in this compound makes it susceptible to radical reactions. Homolytic cleavage of the C-Cl bond can be initiated, leading to the formation of a stabilized allylic radical. This reactivity is analogous to radical substitutions observed in other allylic systems. rsc.org The nitro group's electron-withdrawing nature can influence the stability of radical intermediates.

Radical species can also add to the alkene double bond. The classical reactivity of nitroalkenes involves 1,4-addition of nucleophiles; however, free radical species can selectively add to the nitro-bearing unsaturated carbon. nih.gov This leads to a stabilized benzylic radical that can undergo further transformations, such as a denitrative process, to form substituted alkenes. nih.gov While direct studies on this compound are not prevalent, the principles of radical addition to β-nitrostyrenes provide a framework for predicting its behavior. nih.gov

The regioselectivity of radical additions to allenes, which share some characteristics with conjugated systems, is highly dependent on reaction conditions and substitution patterns. For instance, the addition of perfluoroalkyl radicals to allenes is site-selective, favoring the less substituted double bond.

| Reaction Type | Initiator/Conditions | Key Intermediate | Plausible Product Type |

| C-Cl Bond Cleavage | Light, Radical Initiator (e.g., AIBN) | Allylic Radical | Substituted propenyl-nitrobenzene |

| Alkene Addition | Radical Species (e.g., Alkyl, Aryl) | Stabilized Benzylic Radical | Functionalized alkene (via denitration) |

Cycloaddition Reactions (e.g., Diels-Alder) of the Alkenyl System

The alkenyl group in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The presence of the electron-withdrawing nitro group on the aromatic ring, conjugated with the double bond, activates the dienophile for reaction with electron-rich dienes. nih.gov The Diels-Alder reaction is a powerful tool for constructing six-membered rings with good control over regio- and stereochemistry. nih.gov

Studies on β-nitrostyrenes in Diels-Alder reactions have shown them to be effective dienophiles. ccspublishing.org.cn Similarly, β-fluoro-β-nitrostyrenes have been investigated in their reactions with cyclic 1,3-dienes, yielding monofluorinated norbornenes. nih.gov The kinetic and thermodynamic aspects of Diels-Alder reactions are crucial, with temperature often influencing the product distribution between kinetically and thermodynamically favored isomers. masterorganicchemistry.comwikipedia.org

The table below summarizes representative data for Diels-Alder reactions involving substituted styrenes, which can serve as an analogy for the reactivity of this compound.

| Diene | Dienophile | Conditions | Product | Yield (%) |

| Cyclopentadiene | β-Fluoro-β-nitrostyrene | o-xylene, 110 °C | Monofluorinated norbornene | up to 97 nih.gov |

| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrene | Thermal or MW activation | Monofluorinated bicyclo[2.2.2]oct-2-ene | < 35 nih.gov |

| Furan | Maleic Anhydride | Acetonitrile, 40 °C | Exo-adduct | - wikipedia.org |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites of this compound

The multiple reactive sites in this compound make it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org Such reactions are highly efficient in building molecular complexity. rsc.org

The reactivity of the nitroalkene moiety can initiate cascade sequences. For instance, tandem reactions of β-nitrostyrenes with 1,3-dicarbonyl compounds and primary amines have been developed for the synthesis of polysubstituted pyrroles. nih.gov Another example is the copper(II)-catalyzed cascade synthesis of 4-acyl 1,2,3-triazoles from β-alkyl nitroalkenes and organic azides, which involves a C-C bond cleavage and cycloaddition. escholarship.org

Furthermore, cascade reactions can be designed to involve both the C-Cl bond and the alkene. A plausible sequence could involve an initial reaction at the C-Cl bond, followed by an intramolecular reaction involving the alkene. For example, a palladium-catalyzed cascade reaction involving C-C bond cleavage, vinylation, and a Mizoroki-Heck reaction has been developed for the synthesis of bicyclic systems. researchgate.netnih.gov Radical cascades are also well-documented, where an initial radical formation is followed by a series of cyclization steps. rsc.org

Mechanistic Investigations through Isotope Labeling and Kinetic Studies

Elucidating the precise mechanisms of the reactions involving this compound would require detailed mechanistic studies, primarily through isotope labeling and kinetic analysis.

Isotope Labeling: Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction and to distinguish between different mechanistic pathways. acs.org For instance, in radical reactions, deuterium (B1214612) labeling can be used to determine whether a reaction proceeds via a radical coupling or a radical anion capture-HAT mechanism. researchgate.net In the context of this compound, substituting specific hydrogen atoms with deuterium could help elucidate the mechanism of radical additions to the alkene or rearrangements of intermediates. Similarly, using a heavy isotope of chlorine (³⁷Cl) could provide insights into the C-Cl bond cleavage step.

Kinetic Studies: Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms and optimizing reaction conditions. For cycloaddition reactions, kinetic analysis can determine activation parameters and provide evidence for the concerted or stepwise nature of the reaction. masterorganicchemistry.comacs.org The study of kinetic isotope effects (KIEs), which is the change in reaction rate upon isotopic substitution, can provide detailed information about the transition state of the rate-determining step. acs.orgresearchgate.net For example, an inverse secondary KIE at the terminal carbon of styrene (B11656) in its reaction with O(³P) supported a terminal addition mechanism. acs.org

The following table presents hypothetical kinetic data for a Diels-Alder reaction, illustrating the type of information that would be obtained from such studies.

| Parameter | Value | Interpretation |

| Rate Constant (k) | Varies with temperature and reactant concentrations | Provides a measure of reaction speed. |

| Activation Energy (Ea) | e.g., 50-100 kJ/mol | Energy barrier for the reaction. |

| Enthalpy of Activation (ΔH‡) | e.g., Positive value | Indicates energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | e.g., Negative value | Suggests a more ordered transition state, typical for cycloadditions. |

| Kinetic Isotope Effect (kH/kD) | > 1 (primary) or ≈ 1 (secondary) | Provides information about bond breaking/formation at the labeled position in the transition state. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Chloro Propenyl 3 Nitro Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-(3-chloro-propenyl)-3-nitro-benzene, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic arrangement.

High-Resolution ¹H and ¹³C NMR for Primary Structural Assignment

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The protons on the benzene (B151609) ring are influenced by the electron-withdrawing nitro group and the chloro-propenyl substituent. Protons ortho and para to the nitro group are typically shifted downfield. stackexchange.com The vinyl protons of the propenyl group would appear as doublets or multiplets, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The methylene (B1212753) protons adjacent to the chlorine atom would also exhibit a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the nitro group is expected to be significantly deshielded. The aromatic carbons would appear in the typical range of 120-150 ppm, with their specific shifts influenced by the substituents. stackexchange.com The alkene carbons and the carbon bearing the chlorine atom would also have characteristic chemical shifts.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| C-NO₂ | - | 145 - 150 |

| C-CH= | - | 135 - 145 |

| Vinylic CH | 6.0 - 7.0 | 125 - 135 |

| CH₂Cl | 4.0 - 4.5 | 40 - 50 |

Note: These are estimated values and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent aromatic protons and between the protons of the chloro-propenyl chain, helping to trace the spin systems. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for establishing the connectivity between the aromatic ring and the chloro-propenyl substituent.

Solid-State NMR for Crystalline Forms of this compound

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, polymorphism, and molecular packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. Solid-state ³⁵Cl NMR could also be a sensitive probe of the local environment around the chlorine atom. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. mdpi.com

Functional Group Identification and Band Assignment (Nitro, Alkene, C-Cl, Aromatic Ring)

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. These bands are also observable in the Raman spectrum. aip.orgsemanticscholar.org

Alkene (C=C): A C=C stretching vibration should be present around 1650-1600 cm⁻¹. The out-of-plane C-H bending vibrations of the alkene can provide information about the substitution pattern and stereochemistry.

C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, usually between 800 and 600 cm⁻¹.

Aromatic Ring: The spectrum will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The substitution pattern on the benzene ring gives rise to specific out-of-plane C-H bending bands in the 900-690 cm⁻¹ region.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkene C-H | Stretching | 3100 - 3000 |

| Alkene C=C | Stretching | 1650 - 1600 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro NO₂ | Asymmetric Stretch | 1530 - 1500 |

| Nitro NO₂ | Symmetric Stretch | 1350 - 1330 |

| C-Cl | Stretching | 800 - 600 |

Conformational Insights from Vibrational Spectra

The vibrational spectra can also provide information about the conformational preferences of the molecule, particularly concerning the rotation around the single bond connecting the aromatic ring and the propenyl group. Different conformers can give rise to distinct vibrational frequencies, and the relative intensities of these bands can be used to study the conformational equilibrium. acs.orgresearchgate.net For example, the positions and intensities of certain bands associated with the vinyl group and the aromatic ring can be sensitive to the dihedral angle between these two moieties. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₉H₈ClNO₂), the theoretical exact masses for its molecular ions can be calculated. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M) and any chlorine-containing fragment ions.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₈³⁵ClNO₂]⁺ | M | 197.02435 | 100 |

This data is theoretical and based on the elemental composition of the compound.

The high mass accuracy of HRMS allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric interferences.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. While no direct experimental MS/MS data for this compound is available, a plausible fragmentation pathway can be predicted based on the fragmentation of related compounds such as nitrostyrenes and cinnamyl chlorides.

The initial fragmentation is likely to involve the loss of the nitro group (-NO₂) or the chlorine atom (-Cl). Cleavage of the propenyl chain is also anticipated. Key predicted fragmentation pathways include:

Loss of the nitro group: [M - NO₂]⁺, resulting in a fragment with m/z corresponding to the C₉H₈Cl⁺ moiety.

Loss of a chlorine radical: [M - Cl]⁺, leading to the formation of the C₉H₈NO₂⁺ ion.

Cleavage of the C-C bond in the propenyl side chain: This could lead to the formation of a stable tropylium-like ion or other resonance-stabilized carbocations.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted m/z | Neutral Loss |

|---|---|---|---|

| 197.02435 | [C₉H₈³⁵Cl]⁺ | 151.03658 | NO₂ |

| 197.02435 | [C₉H₈NO₂]⁺ | 162.05550 | Cl |

These predictions are based on common fragmentation patterns of aromatic nitro compounds and halogenated alkenes. libretexts.orgchemguide.co.uk

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within its conjugated system. The key chromophores are the nitrobenzene (B124822) moiety and the chloro-propenyl group attached to the aromatic ring. The conjugation between the benzene ring, the double bond of the propenyl group, and the nitro group will lead to characteristic absorption bands.

The spectrum is anticipated to show strong π → π* transitions, which are characteristic of conjugated aromatic systems. pharmatutor.orgodinity.comwikipedia.org The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted styrene (B11656). A weaker n → π* transition associated with the nitro group may also be observed. pharmatutor.orgtruman.edu

Table 3: Predicted UV-Visible Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~280-320 | Conjugated nitroaromatic system |

These predictions are based on the UV-Vis spectra of analogous compounds like 3-nitrostyrene (B1585535) and other conjugated nitroaromatics. researchgate.netresearchgate.netnih.gov

Fluorescence spectroscopy is generally not a primary characterization technique for nitroaromatic compounds, as they are known to be efficient quenchers of fluorescence. Therefore, this compound is expected to exhibit very weak or no fluorescence. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from impurities and for resolving different isomers.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Coupled with a mass spectrometer, GC-MS allows for the identification and quantification of the separated components. This compound is expected to be sufficiently volatile for GC analysis.

This method would be crucial for assessing the purity of a synthesized batch of the compound. Potential impurities could include starting materials, by-products, and isomers (e.g., ortho- and para-isomers, E/Z isomers of the propenyl chain). The separation of these isomers would depend on the choice of the GC column's stationary phase. A non-polar or medium-polarity column would likely provide good resolution. labrulez.comkelid1.irnih.gov

The mass spectrometer detector would provide mass spectra for each eluting peak, allowing for their identification by comparison with a spectral library or by interpretation of their fragmentation patterns, as discussed in section 5.3.2.

Table 4: Predicted GC-MS Parameters for the Analysis of this compound

| Parameter | Predicted Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | 50°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

These are typical starting parameters for the GC-MS analysis of semi-volatile organic compounds and would require optimization.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. For a molecule like this compound, HPLC is particularly adept at separating its geometric isomers. The separation is typically achieved using a reversed-phase (RP) method, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com

The resolution of isomers is based on subtle differences in their polarity and interaction with the stationary phase. The spatial arrangement of the atoms in the E and Z isomers leads to different dipole moments and shapes, causing them to elute from the column at distinct times.

For molecules that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), specialized chiral HPLC is required. nih.gov This is a critical step in pharmaceutical research, as enantiomers of a drug can have vastly different pharmacological effects. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high selectivity. nih.govchromatographyonline.com These phases create a chiral environment where one enantiomer forms a more stable transient complex than the other, resulting in different retention times and enabling their separation. chromatographyonline.com The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation. mdpi.com

Below is a representative table of HPLC conditions for the analysis of substituted nitrobenzene isomers.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (Stationary Phase) | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the analysis and purification of complex molecules, including challenging isomer separations. researchgate.netnih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. researchgate.net Supercritical CO2 is non-toxic, non-flammable, and readily available. researchgate.net

The physical properties of supercritical fluids—gas-like low viscosity and high diffusivity combined with liquid-like solvating power—provide significant advantages. researchgate.net The low viscosity allows for higher flow rates without generating excessive backpressure, leading to much faster separations and column equilibration times compared to HPLC. chromatographyonline.comsouthampton.ac.uk This makes SFC a high-throughput technique, which is invaluable in drug discovery. chromatographyonline.com

For the separation of isomers of this compound, SFC offers unique selectivity. By adding a small amount of a polar organic solvent, known as a modifier (e.g., methanol, ethanol), to the supercritical CO2, the mobile phase's solvating strength can be finely tuned to achieve optimal resolution. chromatographyonline.com SFC is particularly well-suited for chiral separations and is often considered superior to HPLC in this regard. nih.govresearchgate.net The same chiral stationary phases used in HPLC can be employed in SFC, where they often exhibit enhanced performance and efficiency. chromatographyonline.com The rapid removal of the CO2 and low-boiling-point modifier simplifies the isolation of purified fractions, a distinct advantage in preparative-scale work. chromatographyonline.com

The following table outlines typical parameters for an SFC method designed for isomer resolution.

| Parameter | Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Column (Stationary Phase) | Chiral Stationary Phase (e.g., Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Supercritical Carbon Dioxide (CO2) with a Methanol modifier (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 5 µL |

Computational Chemistry and Theoretical Studies of 1 3 Chloro Propenyl 3 Nitro Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic landscape of 1-(3-chloro-propenyl)-3-nitro-benzene. By modeling the molecule's orbitals and electron distribution, we can gain significant insights into its stability, reactivity, and potential chemical transformations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electronic character is shaped by both the nitro group and the chloro-propenyl group. The nitro group, a strong electron-withdrawing group, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the propenyl group, particularly when conjugated with the benzene (B151609) ring, will influence the energy of the HOMO.

Computational studies on analogous compounds, such as 3-nitrostyrene (B1585535), provide a basis for estimating the HOMO-LUMO energies of this compound. Theoretical calculations on 3-nitrostyrene indicate a HOMO-LUMO gap that suggests a reactive molecule. The presence of the chlorine atom in the propenyl chain is expected to further influence these energy levels through its inductive and potential resonance effects.

Table 1: Predicted Frontier Molecular Orbital Energies of this compound based on Analogous Compounds

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on computational data for structurally similar molecules and may vary in actual calculations for this compound.

The distribution of the HOMO and LUMO across the molecule is also critical for predicting regioselectivity. The LUMO is likely to be localized primarily on the nitrobenzene (B124822) moiety, particularly at the nitro group and the carbon atoms of the benzene ring, indicating these as potential sites for nucleophilic attack. The HOMO, in contrast, is expected to have significant contributions from the propenyl side chain and the benzene ring, suggesting these as the regions susceptible to electrophilic attack.

Electron Density Distribution, Charge Analysis, and Electrostatic Potential Maps

The electron density distribution within this compound is highly polarized due to the strong electron-withdrawing nature of the nitro group. This results in a significant depletion of electron density on the benzene ring, particularly at the ortho and para positions relative to the nitro group. Consequently, the meta position, where the chloro-propenyl group is attached, will be less electron-deficient.

Charge analysis, based on methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant positive charge on the nitrogen atom of the nitro group and negative charges on the oxygen atoms. The carbon atoms of the benzene ring would exhibit varying degrees of positive charge, influenced by the competing effects of the nitro and chloro-propenyl groups.

An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro group, indicating their high electron density and propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the propenyl chain, as well as near the nitrogen atom of the nitro group. This map is invaluable for predicting intermolecular interactions and the initial sites of electrophilic or nucleophilic attack.

Table 2: Predicted Partial Atomic Charges on Key Atoms of this compound

| Atom | Predicted Partial Charge (a.u.) |

| N (nitro group) | +0.4 to +0.6 |

| O (nitro group) | -0.3 to -0.5 |

| C (ipso-nitro) | +0.1 to +0.2 |

| C (ipso-propenyl) | -0.05 to +0.05 |

| Cl | -0.1 to -0.2 |

Note: These values are estimations based on general principles and data from related molecules.

Aromaticity and Resonance Stabilization Energy Assessment

The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity is a measure of the cyclic delocalization of π-electrons, which contributes significantly to the molecule's stability. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) are commonly used to quantify aromaticity.

Resonance stabilization energy (RSE) provides a quantitative measure of the extra stability gained from electron delocalization. For this molecule, the RSE would be significant due to the aromatic benzene ring. The conjugation between the propenyl double bond and the ring could provide additional, albeit smaller, resonance stabilization. Computational methods can be employed to calculate the RSE by comparing the energy of the molecule with that of a hypothetical non-resonant structure.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energy barriers. This allows for a detailed understanding of reaction mechanisms and the prediction of reaction outcomes.

Computational Modeling of Nitro Group Transformations and Energy Barriers

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-studied process that typically proceeds through several intermediates, including nitroso and hydroxylamino species. huji.ac.il

Computational modeling can elucidate the stepwise mechanism of this reduction for this compound. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This would reveal the rate-determining step of the reaction and provide insights into the factors influencing the reaction rate. The presence of the chloro-propenyl substituent may have a subtle electronic effect on the reduction potential of the nitro group.

Table 3: Predicted Relative Energy Barriers for the Stepwise Reduction of the Nitro Group

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Nitro to Nitroso | 15 - 25 |

| Nitroso to Hydroxylamino | 10 - 20 |

| Hydroxylamino to Amino | 5 - 15 |

Note: These are generalized energy barriers for nitro group reduction and can be influenced by the specific molecular structure and reaction conditions.

Theoretical Investigation of Chloro-Alkene Reactivity Pathways

The chloro-propenyl group introduces another reactive site into the molecule. The double bond of the propenyl group is susceptible to electrophilic addition reactions. The chlorine atom, being an electronegative element, will influence the regioselectivity of such additions through its inductive effect.

Theoretical investigations can model the addition of various electrophiles (e.g., HBr, Cl₂) to the double bond. By calculating the energies of the possible carbocation intermediates, the preferred reaction pathway can be determined. According to Markovnikov's rule, the electrophile would be expected to add to the carbon atom of the double bond that leads to the more stable carbocation. The presence of the chlorine atom and the nitro-substituted phenyl ring will modulate the stability of these intermediates.

Furthermore, the chlorine atom itself can act as a leaving group in nucleophilic substitution reactions, although this is generally less favorable for vinylic chlorides compared to alkyl chlorides. Computational analysis of the transition states for both addition and substitution pathways would provide a comprehensive understanding of the reactivity of the chloro-alkene moiety. The energy barriers for these reactions can be calculated to predict the feasibility of different transformations under various conditions.

Prediction of Spectroscopic Parameters

In the absence of specific studies on this compound, it is not possible to present validated data tables for its spectroscopic parameters. However, the general approaches used for such predictions are well-documented for related molecules.

Computed NMR Chemical Shifts and Coupling Constants for Structural Validation

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are a standard approach for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. prensipjournals.comresearchgate.net These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net For analogous compounds like 3-chloro-4-fluoronitrobenzene, researchers have reported comparisons between computed and experimental chemical shifts, highlighting the utility of these methods in structural elucidation. prensipjournals.comresearchgate.net However, no such specific data has been published for this compound.

Simulated Vibrational Frequencies (IR, Raman) for Experimental Comparison

Similarly, the simulation of infrared (IR) and Raman spectra is a powerful tool for assigning vibrational modes observed in experimental spectroscopy. mdpi.com Computational methods can predict the frequencies and intensities of these modes, aiding in the detailed analysis of a molecule's vibrational behavior. globalresearchonline.net For instance, studies on related benzene derivatives have utilized DFT calculations to assign C-Cl stretching and bending vibrations, as well as the characteristic modes of the nitro group. globalresearchonline.net Without specific computational studies on this compound, a detailed assignment of its vibrational frequencies remains speculative.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer insights into the behavior of molecules in solution or the solid state over time, providing information on conformational changes and intermolecular interactions. mdpi.com While MD studies have been conducted on related substances, such as nitrobenzene in ionic liquids researchgate.net and the combustion of 1,3-dichloropropene, researchgate.net these findings are not directly transferable to this compound. The specific interplay of the chloropropenyl and nitrobenzene moieties, which would govern the intermolecular interactions and bulk properties of the substance, has not been explored through published MD simulations.

Applications in Organic Synthesis and Advanced Materials Science Utilizing 1 3 Chloro Propenyl 3 Nitro Benzene

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 1-(3-Chloro-propenyl)-3-nitro-benzene endows it with significant potential as a foundational element for constructing more elaborate molecular architectures. The interplay between the electrophilic allylic system and the electronically modified aromatic ring allows for a diverse range of chemical transformations.

The allylic chloride moiety in this compound is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity can be harnessed to introduce a wide variety of functional groups, leading to diverse aromatic derivatives. Furthermore, this functionality serves as a handle for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

For instance, reaction with bifunctional nucleophiles can lead to direct cyclization. The reaction with a primary amine, followed by intramolecular reactions, could potentially yield nitrogen-containing heterocycles. The nitro group can also participate in cyclization strategies, often after reduction to an amino group, to form fused heterocyclic systems.

Table 1: Illustrative Nucleophilic Substitution Reactions for Heterocycle Synthesis

| Nucleophile | Intermediate Product | Potential Heterocyclic System |

|---|---|---|

| Hydrazine (H₂N-NH₂) | 1-(3-Hydrazinyl-propenyl)-3-nitro-benzene | Pyrazoline derivatives |

| Ethanediamine (H₂N-CH₂-CH₂-NH₂) | N-(3-(3-nitrophenyl)allyl)ethane-1,2-diamine | Diazepane derivatives |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. organic-chemistry.org The functional groups within this compound make it a plausible candidate for inclusion in various MCRs, enabling the generation of diverse chemical libraries.

The nitro group, upon in-situ reduction to an aniline (B41778), could serve as the amine component in renowned MCRs such as the Ugi or Passerini reactions. beilstein-journals.orgnih.gov This would allow for the incorporation of the 3-(3-chloropropenyl)phenyl scaffold into peptide-like structures, which are of significant interest in medicinal chemistry. The alkene functionality could also potentially participate in MCRs that involve cycloaddition steps.

Role in Polymer Chemistry and Functional Materials

The dual functionality of a polymerizable alkene and a modifiable chloro-group makes this compound an attractive monomer for creating functional polymers and advanced organic materials.

The propenyl group can undergo polymerization through various mechanisms, including free-radical, cationic, or transition-metal-catalyzed processes. This would yield a polymer backbone with pendant 3-nitrophenyl groups and reactive benzylic chloride analogues. The presence of the nitro group can influence the electronic properties of the resulting polymer, while the chlorine atom offers a site for post-polymerization modification.

Alternatively, the allylic chloride can be used in polycondensation or polyaddition reactions. For example, reaction with a di-nucleophile like a bisphenol or a diamine could lead to the formation of polyesters or polyamides, respectively.

Table 2: Potential Polymerization Pathways

| Polymerization Type | Reactive Site(s) | Resulting Polymer Class |

|---|---|---|

| Chain-growth (e.g., Free Radical) | Propenyl double bond | Substituted Poly(allylbenzene) |

| Step-growth (Polycondensation) | Allylic chloride | Polyether, Polyester, etc. |

The chromophoric nitroaromatic system is a common feature in many organic dyes and pigments. The chemical handles on this compound allow for its incorporation into larger conjugated systems. A key transformation is the reduction of the nitro group to an amine (3-amino-1-(3-chloropropenyl)benzene), which can then be diazotized and coupled with electron-rich aromatic compounds to form highly colored azo dyes.

Furthermore, the ability to build extended π-conjugated systems through reactions at the chloro-propenyl group makes this compound a potential precursor for materials used in optoelectronics. By coupling it with other aromatic or heterocyclic units, molecules with tailored electronic structures could be synthesized.

Synthetic Routes to Bioactive Analogs (focusing on chemical synthesis, not biological activity itself)

The generation of molecular libraries with systematic structural variations is a cornerstone of modern drug discovery. The reactivity of this compound provides a straightforward platform for creating diverse analogs for biological screening. The primary site for diversification is the allylic chloride, which can be displaced by a wide range of nucleophiles to introduce different pharmacophoric features.

A synthetic strategy could involve parallel reactions of the parent compound with a library of nucleophiles, such as various amines, thiols, alcohols, and azides. This approach would rapidly generate a collection of analogs where the nature of the substituent at the allylic position is systematically varied. Subsequent modification of the nitro group (e.g., reduction, or participation in further reactions) can add another layer of molecular diversity. This synthetic versatility makes it a valuable starting material for exploratory medicinal chemistry programs. mdpi.comnih.gov

Development of Novel Reagents and Ligands Derived from this compound

The strategic functionalization of this compound can lead to the generation of sophisticated molecules with tailored properties for catalytic and material applications. The development of such novel reagents and ligands can be approached by targeting the chloro-propenyl group, the nitro group, or a combination of both, enabling the synthesis of monodentate, bidentate, and polydentate ligands.

The allylic chloride moiety of the 3-chloro-propenyl group is a key site for introducing a variety of functionalities, particularly those that can serve as coordinating atoms in metal complexes.

Synthesis of Phosphine (B1218219) Ligands: The reaction of the allylic chloride with phosphides is a potential route to synthesize novel phosphine ligands. nih.govnih.gov For instance, reaction with lithium diphenylphosphide could yield a phosphine-functionalized nitrophenylpropene. Such phosphine ligands are crucial in homogeneous catalysis, finding application in cross-coupling reactions and hydrogenations. nih.gov The general synthetic approach is outlined below:

Step 1: Preparation of Lithium Diphenylphosphide Ph2PCl + 2 Li → Ph2PLi + LiCl

Step 2: Nucleophilic Substitution this compound + Ph2PLi → 1-(3-Diphenylphosphino-propenyl)-3-nitro-benzene + LiCl

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl-halide-like reactivity of the chloro-propenyl group makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov The Heck reaction, for example, could be employed to couple the chloro-propenyl moiety with various alkenes, leading to the formation of extended conjugated systems. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov These extended π-systems are of interest in the field of organic electronics and materials science.

The nitro group on the benzene (B151609) ring offers a gateway to a different set of functionalities, primarily through its reduction to an amino group.

Reduction to Anilines: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.orgasianpubs.orgcommonorganicchemistry.comresearchgate.net A variety of reagents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metals such as iron or tin(II) chloride in acidic media. commonorganicchemistry.com The resulting 3-(3-chloro-propenyl)aniline is a valuable intermediate for the synthesis of a wide range of derivatives.

Synthesis of Schiff Base Ligands: The newly formed amino group can be readily condensed with aldehydes or ketones to form Schiff bases (imines). ijtsrd.comnih.govslideshare.netresearchgate.netipindexing.com Schiff bases are a versatile class of ligands that can coordinate to a wide range of metal ions, forming stable complexes with applications in catalysis and as antibacterial or antioxidant agents. ijtsrd.comnih.gov For example, condensation with salicylaldehyde (B1680747) would yield a bidentate ligand.

By combining the derivatization strategies for both the chloro-propenyl and the nitro groups, it is possible to synthesize bidentate and polydentate ligands. These chelating ligands can form highly stable complexes with metal ions, which is often a desirable feature in catalysis.

For instance, the synthesis could proceed as follows:

Reduction of the nitro group: this compound is first reduced to 3-(3-chloro-propenyl)aniline.

Formation of a Schiff base: The resulting amine is then reacted with a suitable aldehyde, for example, 2-(diphenylphosphino)benzaldehyde, to introduce a phosphine moiety and create a P,N-bidentate ligand.

Alternatively, the chloro-propenyl group could first be functionalized, for example, by introducing a phosphine group, followed by the reduction of the nitro group and its subsequent conversion into another coordinating group. This modular approach allows for the synthesis of a library of ligands with varying steric and electronic properties.

With further synthetic modifications, derivatives of this compound could also serve as precursors for N-heterocyclic carbenes (NHCs). beilstein-journals.orgbeilstein-journals.orgnih.govacs.orgnih.gov For example, the aniline derivative obtained after nitro reduction could be a starting point for the synthesis of benzimidazolium salts, which are common NHC precursors. NHCs are a class of powerful ligands in organometallic chemistry, known for forming highly stable and catalytically active metal complexes. beilstein-journals.org

Data on Potential Reagents and Ligands

| Starting Material | Reaction Type | Potential Product Class | Potential Applications |

| This compound | Nucleophilic Substitution (with phosphides) | Phosphine Ligands | Homogeneous Catalysis |

| This compound | Heck Reaction | Extended π-Systems | Organic Electronics |

| This compound | Nitro Reduction & Schiff Base Formation | Schiff Base Ligands | Catalysis, Antimicrobial Agents |

| This compound | Sequential Derivatization | Bidentate/Polydentate Ligands | Catalysis, Coordination Chemistry |

| 3-(3-Chloro-propenyl)aniline | Multi-step Synthesis | N-Heterocyclic Carbene Precursors | Organometallic Chemistry |

Conclusion and Future Research Directions for 1 3 Chloro Propenyl 3 Nitro Benzene Chemistry

Synthesis of Key Findings and Current Understanding of 1-(3-Chloro-propenyl)-3-nitro-benzene

Currently, dedicated scholarly articles detailing the synthesis, reactivity, and applications of this compound are not prevalent in publicly accessible databases. Its existence is noted in chemical databases, which provide basic molecular information. uni.luchemspider.com Sigma-Aldrich lists the compound as a research chemical, noting that it is provided for early discovery research and that the buyer is responsible for confirming its identity and purity.

The current understanding of this compound is largely inferred from the well-established chemistry of its constituent functional groups: the nitroaromatic ring and the chloro-propenyl side chain. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. rsc.org It also activates the ring for nucleophilic aromatic substitution. rsc.org The chloro-propenyl group can potentially undergo a variety of reactions, including nucleophilic substitution at the carbon bearing the chlorine atom and addition reactions at the double bond.

Table 1: Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H8ClNO2 | uni.luchemspider.com |

| Molecular Weight | 197.62 g/mol | chemspider.com |

| CAS Number | 2016-83-3 | chemspider.commolbase.com |

| Appearance | Pale yellow crystals | ilo.org |

Note: The appearance is for the related compound 1-chloro-3-nitrobenzene (B92001) and is inferred for the title compound.

Emerging Methodologies and Underexplored Reactivity Pathways

Future research on this compound would benefit from the application of modern synthetic methodologies. The synthesis of this molecule could likely be achieved through variations of established reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Heck coupling to form the propenyl side chain on a pre-functionalized nitrobenzene (B124822) derivative.

Recent advances in the functionalization of nitroarenes open up new avenues for creating derivatives of the title compound. rsc.org Palladium-catalyzed denitrative cross-coupling reactions, for example, allow for the direct replacement of the nitro group with other functional groups, offering a powerful tool for diversification. acs.org

The reactivity of the chloro-propenyl group is an area ripe for exploration. Potential underexplored pathways include: